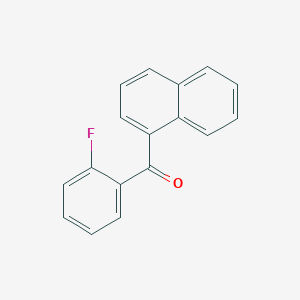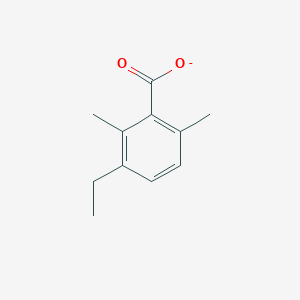![molecular formula C10H6O B14759969 Azuleno[1,2-B]oxirene CAS No. 277-81-6](/img/structure/B14759969.png)
Azuleno[1,2-B]oxirene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azuleno[1,2-B]oxirene is a compound that belongs to the class of azulene derivatives. Azulene is a non-benzenoid aromatic hydrocarbon known for its deep blue color and unique chemical properties. This compound is characterized by the fusion of an oxirene ring with the azulene structure, which imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azuleno[1,2-B]oxirene typically involves the reaction of azulene derivatives with appropriate reagents to introduce the oxirene ring. One common method involves the reaction of azulen-2-amine with oxalyl dichloride to form azuleno[2,1-b]pyrrole-2,3-dione, which can then be further reacted with isatoic anhydrides to yield azuleno[1′,2′:4,5]pyrrolo[2,1-b]quinazoline-6,14-dione . This method highlights the importance of using specific reagents and reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Azuleno[1,2-B]oxirene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the azulene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield azulene-1,2-dione derivatives, while reduction may produce azulene-1,2-diol derivatives.
Scientific Research Applications
Azuleno[1,2-B]oxirene has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of azuleno[1,2-B]oxirene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to modulation of their activity. For example, azulene derivatives have been shown to inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Azuleno[1,2-B]oxirene can be compared with other azulene derivatives, such as guaiazulene and chamazulene . These compounds share the azulene core structure but differ in their substituents and functional groups, which impart distinct chemical and biological properties. For instance:
Guaiazulene: Known for its anti-inflammatory and antioxidant properties.
Chamazulene: Exhibits anti-allergic and anti-inflammatory activities.
The uniqueness of this compound lies in its oxirene ring, which provides additional reactivity and potential for diverse applications.
Properties
CAS No. |
277-81-6 |
|---|---|
Molecular Formula |
C10H6O |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
azuleno[1,2-b]oxirene |
InChI |
InChI=1S/C10H6O/c1-2-4-7-6-9-10(11-9)8(7)5-3-1/h1-6H |
InChI Key |
HJWOWQYDMYTIJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=C2C=C1)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


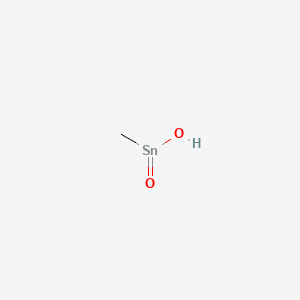
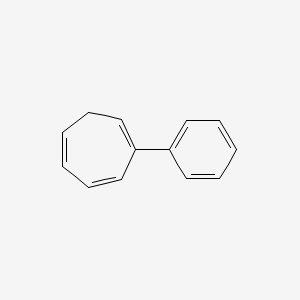
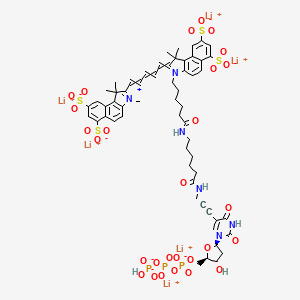
![1-(6,6-Dimethylbicyclo[3.1.0]hexan-3-yl)ethan-1-one](/img/structure/B14759906.png)


![5,6,12,13-tetraoxa-1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradecane](/img/structure/B14759922.png)
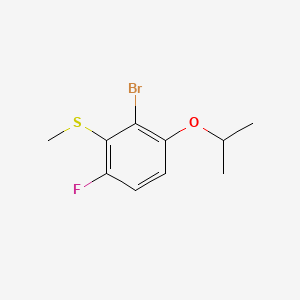
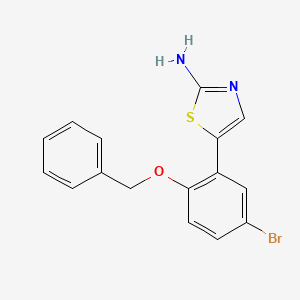
![5,7-dihydroxy-2-[4-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-2,3-dihydrochromen-6-yl]oxy]phenyl]-6-methylchromen-4-one](/img/structure/B14759950.png)
